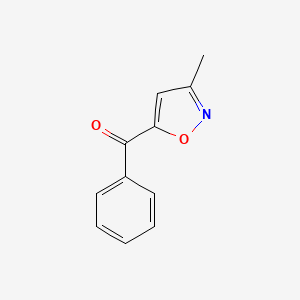

5-Benzoyl-3-methylisoxazole

Description

Overview of Isoxazole (B147169) Heterocycles as a Significant Chemical Scaffold

Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions within the ring. researchgate.netresearchgate.net This structural arrangement defines it as an azole. acs.orgnih.gov The isoxazole ring is an aromatic system and serves as a fundamental building block, or "scaffold," in the fields of medicinal and synthetic chemistry. researchgate.netresearchgate.netontosight.ai Its importance is underscored by its presence in a variety of natural products, such as ibotonic acid, and numerous commercially available drugs. researchgate.netacs.orgnih.gov

The versatility of the isoxazole scaffold stems from its unique physicochemical properties and its capacity for diverse biological activities. mdpi.com These activities include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.net The structural features of the isoxazole ring allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. mdpi.com The ability to readily modify the substituents at various positions on the isoxazole ring enables chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing them for enhanced efficacy and selectivity. mdpi.com

Evolution of Research Interests in Isoxazole Derivatives

Research into isoxazole chemistry has a history spanning over a century, with early work focusing on fundamental synthesis methods. nih.gov A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, a method that remains widely used and adapted. rsc.org

Over the decades, research interests have evolved from simple synthesis to the strategic design of isoxazole derivatives with specific and potent biological activities. nih.gov Contemporary research is heavily focused on creating novel analogues to address a wide range of diseases. nih.govnih.gov Significant efforts have been directed towards developing isoxazole-containing compounds as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov Recent trends indicate a move towards the development of multi-targeted therapies, where a single isoxazole derivative is designed to interact with multiple biological targets, potentially offering improved therapeutic outcomes. nih.gov Furthermore, modern synthetic strategies, including microwave-assisted synthesis and green chemistry approaches, have been employed to improve the efficiency and environmental footprint of isoxazole derivative production. rsc.orgnih.gov This evolution reflects the enduring importance of the isoxazole scaffold and its potential to yield new generations of therapeutic agents. nih.gov

Academic Significance of 5-Benzoyl-3-methylisoxazole and its Analogues in Synthetic and Medicinal Chemistry Research

The specific compound, this compound, and its structural analogues represent a noteworthy subclass within the broader isoxazole family. The academic significance of this group lies in its utility as both a synthetic intermediate and a core structure for developing biologically active molecules. The presence of the benzoyl group, in particular, has been shown to be a critical feature for the biological potency of certain derivatives. nih.gov

Research has demonstrated that amides derived from 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid exhibit potent anti-inflammatory and antibacterial effects, with studies indicating that the benzoyl group at the 5-position is crucial for this activity. nih.gov This highlights the importance of the specific substitution pattern found in analogues of this compound.

In the realm of medicinal chemistry, various analogues incorporating the benzoyl-isoxazole core have been investigated for their therapeutic potential. For instance, compounds like 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- have been evaluated for their anticancer properties against different cancer cell lines. smolecule.com The benzoyl group, combined with other substituents on the isoxazole ring, allows for the modulation of the molecule's electronic and steric properties, which in turn influences its interaction with biological targets. The synthesis of libraries of diverse isoxazole derivatives, often starting from a core structure like a substituted methylisoxazole, is a common strategy to discover new lead compounds for drug development. nih.govresearchgate.net For example, a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were synthesized and found to be highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in certain types of cancer. nih.gov

The synthesis of these complex molecules often involves multi-step pathways where a core isoxazole structure is progressively functionalized. nih.govsmolecule.com The academic interest in compounds like this compound and its derivatives is driven by the consistent finding that this structural motif can serve as the foundation for molecules with significant and tunable pharmacological activity.

Research Data on Benzoyl-Methylisoxazole Analogues

The following tables provide an overview of a representative analogue and summarize key research findings on related compounds.

Table 1: Physicochemical Properties of a Representative Analogue This table details the properties of N-((5-Methylisoxazol-3-yl)carbamoyl)benzamide, an analogue that incorporates the key structural features of a benzoyl group linked to a methylisoxazole ring.

| Property | Value | Source |

| IUPAC Name | N-((5-Methylisoxazol-3-yl)carbamoyl)benzamide | mdpi.com |

| Molecular Formula | C₁₂H₁₁N₃O₃ | mdpi.com |

| Molecular Weight | 245.24 g/mol | mdpi.com |

| Appearance | White crystalline solid | mdpi.com |

| Melting Point | 212–215 °C | mdpi.com |

| Hydrogen Bond Donor Count | 2 | mdpi.com |

| Hydrogen Bond Acceptor Count | 4 | mdpi.com |

| LogP (Computed) | 1.4 | mdpi.com |

Table 2: Summary of Research Findings for Benzoyl-Isoxazole Analogues This table highlights diverse research conducted on various isoxazole derivatives containing a benzoyl moiety.

| Compound/Derivative Class | Research Focus | Key Findings | Source |

| Amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Anti-inflammatory & Antibacterial | The p-ethoxyphenylamid and p-chlorophenylamid derivatives showed strong activity. The benzoyl group at position 5 was found to be essential for the potent effect. | nih.gov |

| 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- | Anticancer | This class of compounds has been evaluated for anticancer properties, with derivatives showing antiproliferative activity against cell lines such as HepG2 and MCF-7. | smolecule.com |

| 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues | Anticancer (FLT3 Inhibition) | A series of analogues were synthesized as selective FLT3 inhibitors. Compound 7d was the most potent, with an IC₅₀ of 106 nM against FLT3. | nih.gov |

| 3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one | Synthetic Chemistry & Structural Analysis | This complex structure combines multiple pharmacophoric elements. The benzoyl group at position 4 is a conserved feature in analogues, modulating electronic effects. |

Structure

3D Structure

Properties

CAS No. |

31301-36-7 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C11H9NO2/c1-8-7-10(14-12-8)11(13)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

JKEWPPCTIBKQGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactive Pathways of 5 Benzoyl 3 Methylisoxazole and Its Analogues

Investigation of Isoxazole (B147169) Ring Stability and Reactivity

While considered an aromatic heterocycle, the isoxazole ring possesses an inherent point of weakness: the N-O bond. This bond is susceptible to cleavage under various reductive conditions, making ring-opening reactions a prominent feature of isoxazole chemistry.

The cleavage of the isoxazole N-O bond is a key transformation that converts the heterocyclic system into valuable acyclic intermediates, primarily β-aminoenones. A variety of reagents can accomplish this transformation. For instance, the reaction of isoxazoles with hexacarbonylmolybdenum, Mo(CO)₆, in the presence of water leads to the reductive cleavage of the N-O bond to afford β-aminoenones in good yields. rsc.orgrsc.org This reaction is believed to proceed through a complexed (β-oxo vinyl)nitrene intermediate, which is subsequently reduced by the metal center. rsc.org Similar transformations can be achieved using iron carbonyls such as [Fe(CO)₅] or [Fe₂(CO)₉]. rsc.org Other common methods for the reductive cleavage of isoxazolines, a related structure, include hydrogenolysis with Raney nickel and reduction with reagents like LiAlH₄, SmI₂, or TiCl₃. nih.gov

Catalytic hydrogenation is a powerful tool for the reductive opening of isoxazoles and can initiate complex sequential reactions, particularly in molecules with multiple reducible sites. The process often involves more than just the simple cleavage of the N-O bond.

In analogues of 5-benzoyl-3-methylisoxazole, the presence of other reducible functional groups can lead to domino reactions. For example, the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate demonstrates a "domino double hydrogenolysis" process. This sequential reaction involves two distinct reductive steps occurring in a single operation, leading to a significant structural transformation.

The domino process in susceptible isoxazole analogues begins with a deoxygenation event, followed by the characteristic N-O bond cleavage. In the case of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, the hydrogenation over palladium on charcoal (Pd/C) first cleaves the benzylic-like C-O bond of the 5-(benzoyloxymethyl) group. This initial hydrogenolysis is faster than the ring opening and forms a 5-methylisoxazole (B1293550) intermediate.

Under the same catalytic conditions, this intermediate does not remain isolated. Instead, it immediately undergoes the second step of the domino reaction: the reductive opening of the isoxazole ring's N-O bond. This sequence of deoxygenation followed by ring cleavage ultimately yields a stable Z-enaminone (an ethyl (Z)-2-amino-4-oxo-2-pentanoate derivative). This pathway highlights the synthetic utility of isoxazoles as precursors to highly functionalized acyclic compounds like β-enamino-ketoesters.

| Starting Material Analogue | Reaction Type | Key Steps | Final Product |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Domino Double Hydrogenolysis | 1. Deoxygenation (C-O bond hydrogenolysis) 2. Reductive Ring Opening (N-O bond cleavage) | Ethyl (Z)-2-amino-4-oxo-2-pentanoate |

| General 3,5-disubstituted isoxazoles | Reductive Ring Opening | N-O bond cleavage | β-Aminoenone |

Hydrogenation and Domino Double Hydrogenolysis Processes

Derivatization Strategies at the Benzoyl Substituent

The benzoyl group at the C5 position offers a versatile handle for further molecular elaboration. The carbonyl moiety is a primary site for a range of chemical transformations typical of aromatic ketones.

Standard derivatization strategies include:

Reduction: The carbonyl can be reduced to a secondary alcohol (a benzhydrol derivative) using hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime.

Derivatization via Amines: Primary amines react with the ketone to form an imine (Schiff base), which can be further reduced to a secondary amine. nih.gov

Electrophilic Aromatic Substitution: The phenyl ring of the benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, although the carbonyl group is deactivating, directing incoming electrophiles to the meta-position.

These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Functionalization of the Methyl Group on the Isoxazole Ring

The methyl group at the C3 position, being attached to a heterocyclic ring, possesses a reactivity profile that allows for various functionalization strategies. These methods often involve creating a more reactive intermediate from the methyl group.

Common approaches for activating such methyl groups on heterocyclic systems include:

Deprotonation: The protons of the methyl group are weakly acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new C-C bond. nih.gov

Radical Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce a halogen atom, forming a 3-(bromomethyl)isoxazole (B1599615) derivative. This halomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to other functional groups, including aldehydes, carboxylic acids, or ketones, using appropriate oxidizing agents under controlled conditions. organic-chemistry.org

These strategies effectively convert the relatively inert methyl group into a versatile synthetic handle for building more complex molecules. nih.govresearchgate.net

Multicomponent Reaction Methodologies Involving the Isoxazole Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. oiccpress.com Isoxazole derivatives, particularly those bearing amine or activated methylene (B1212753) functionalities, are excellent substrates for MCRs, enabling the rapid construction of complex molecular architectures. d-nb.inforesearchgate.net

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a well-established example of an MCR. oiccpress.com This transformation is typically achieved through a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.inmdpi.com These reactions can be promoted by various catalysts, including acidic ionic liquids, sodium malonate, or amine-functionalized cellulose, often under environmentally benign conditions using water as a solvent. niscpr.res.inmdpi.comscielo.br

Furthermore, 5-amino-isoxazole derivatives are valuable building blocks in MCRs for generating diverse heterocyclic libraries. d-nb.infonih.govfrontiersin.org For instance, the reaction of 5-amino-isoxazole-4-carbonitriles can be achieved through an MCR involving malononitrile, hydroxylamine, and various aldehydes. nih.gov These methodologies align with the principles of green chemistry by minimizing waste and maximizing atom economy, making them attractive for modern organic synthesis. oiccpress.com

| MCR Type | Isoxazole Precursor/Product | Typical Reactants | Catalyst/Conditions |

|---|---|---|---|

| Cyclocondensation | Isoxazol-5(4H)-ones | Aldehyde, β-ketoester, Hydroxylamine HCl | Organocatalysts, Nanocatalysts; Often in water |

| Cyclocondensation | 5-Amino-isoxazole-4-carbonitriles | Aldehyde, Malononitrile, Hydroxylamine HCl | Deep eutectic solvent (K₂CO₃/glycerol) |

Computational and Theoretical Investigations of 5 Benzoyl 3 Methylisoxazole

Quantum Chemical Analyses of Isoxazole (B147169) Derivatives

Quantum chemical calculations are fundamental to predicting the molecular properties of isoxazole derivatives. These methods are used to determine stable geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the structural and electronic analysis of heterocyclic compounds, including isoxazole derivatives. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these calculations as it provides a reliable balance between accuracy and computational cost for organic molecules. nih.govmdpi.com DFT calculations allow for the optimization of molecular geometries, predicting bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from methods like X-ray crystallography. researchgate.net For instance, studies on benzimidazole (B57391) derivatives containing an isoxazole moiety have used the B3LYP method to compare calculated structures with experimentally determined ones, showing strong correlations. nih.gov These computational approaches are invaluable for elucidating the three-dimensional structure of molecules like 5-benzoyl-3-methylisoxazole.

The choice of basis set is a critical factor that influences the accuracy and cost of DFT calculations. A basis set is a collection of mathematical functions used to construct the molecular orbitals. For isoxazole derivatives, Pople-style basis sets are commonly used, such as 6-31G(d,p) and the more extensive triple-zeta valence basis set 6-311G(d,p). nih.govnanobioletters.comresearchgate.net The notation indicates the number of functions used to describe core and valence electrons.

Polarization functions (d,p): Adding 'd' functions to heavy atoms and 'p' functions to hydrogen atoms allows for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling chemical bonds.

Diffuse functions (+): For systems with anionic character or weak non-covalent interactions, diffuse functions (indicated by a '+' sign, e.g., 6-311+G(d,p)) are added to better describe electrons that are far from the nucleus. nih.gov

Selecting a larger, more flexible basis set generally improves the accuracy of the results but also significantly increases the computational time. nih.gov Therefore, a balance must be struck based on the specific properties being investigated and the available computational resources. For many applications involving isoxazole derivatives, the B3LYP functional combined with the 6-311+G(d,p) basis set has been shown to provide reliable results. nih.gov

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta valence basis set with polarization functions on heavy atoms and hydrogens. | Standard for geometry optimizations and frequency calculations. researchgate.net |

| 6-311G(d,p) | Triple-zeta valence basis set with polarization functions. | Higher accuracy for electronic properties and energies. nih.gov |

| 6-311+G(d,p) | Triple-zeta set with diffuse and polarization functions. | Used for calculations involving anions or excited states where electron density is more spread out. nih.gov |

Chemical reactions and molecular properties can be significantly influenced by the solvent environment. The Self-Consistent Reaction Field (SCRF) method, particularly the Polarizable Continuum Model (PCM), is a widely used approach to simulate these solvent effects in quantum chemical calculations. researchgate.netdntb.gov.ua The PCM method models the solvent as a continuous dielectric medium that is polarized by the solute molecule placed within a cavity. mdpi.com This approach allows for the calculation of molecular properties in various solvents, such as water, chloroform, or DMSO, by incorporating the solvent's dielectric constant into the computation. nih.govmdpi.com Studies on isoxazole and related heterocyclic systems have employed the SCRF/PCM model to investigate how the solvent influences electron density, electrostatic potential, and spectral properties, providing a more realistic theoretical description of the molecule's behavior in solution. mdpi.comresearchgate.net

Molecular Dynamics and Conformational Search Studies

While quantum chemical calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations track the movements of atoms in a molecule by solving Newton's equations of motion, offering a view of its conformational flexibility and stability. wikipedia.org

For a molecule like this compound, which has a rotatable bond between the isoxazole and benzoyl groups, a conformational search is important to identify the most stable arrangements (conformers). MD simulations can explore the potential energy surface of the molecule, revealing different low-energy conformations and the barriers to rotation between them. Recent studies on functionalized isoxazoles have used MD simulations to assess the stability of these compounds within the active sites of proteins, which is crucial for understanding their potential biological activity. wikipedia.org These simulations can reveal key dihedral angles and non-covalent interactions that stabilize certain conformations. The results of such studies can be summarized to show the preferred spatial arrangement of the molecular fragments.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (Ring-C-C=O) | The angle defining the twist between the isoxazole ring and the carbonyl group. | Varies, with low-energy states often near planar or slightly twisted (e.g., 15°-30°). |

| Conformational Energy Difference | The relative energy between different stable conformers. | Typically in the range of 1-5 kcal/mol. |

Electronic Structure and Bonding Characterization through Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). dntb.gov.uajcchems.com This analysis provides a quantitative description of the electron density distribution, atomic charges, and intramolecular interactions. wikipedia.org

NBO analysis can reveal important details about the electronic structure of this compound, such as the hybridization of atomic orbitals and the nature of the bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π). nih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For example, in aromatic systems, significant E(2) values are observed for π → π interactions between adjacent double bonds, confirming electron delocalization. In a molecule containing both an isoxazole and a benzoyl group, NBO analysis can quantify the electronic conjugation between the two ring systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C=N) | ~20-30 | Lone pair delocalization into the isoxazole ring. |

| π(C=C)isoxazole | π(C=O)benzoyl | ~5-15 | Conjugative interaction between the ring and the carbonyl group. |

| π(C=C)benzoyl | π*(C=C)isoxazole | ~2-10 | Conjugative interaction from the benzoyl ring to the isoxazole. |

Note: E(2) values are illustrative and depend on the specific molecule and computational level.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of isoxazole rings. researchgate.net The most common route to synthesize isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov DFT calculations can be used to model this reaction pathway, identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The highest point on this surface corresponds to the transition state, and its energy determines the activation energy of the reaction. nih.gov Theoretical calculations can predict whether a reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). Furthermore, computational studies can explain the regioselectivity of reactions, for example, why one specific isomer of a substituted isoxazole is formed preferentially over another. nih.gov DFT studies have suggested that for certain isoxazole syntheses, the reaction proceeds through an intermediate, and the calculations can help elucidate the energetic favorability of different possible pathways. researchgate.net

The Strategic Importance of 5 Benzoyl 3 Methylisoxazole and the Isoxazole Scaffold in Medicinal Chemistry Research

Isoxazole (B147169) as a Privileged Pharmacophore in Modern Drug Discovery Programs

The isoxazole nucleus is a versatile scaffold found in a wide array of medicinally important molecules, demonstrating a broad spectrum of pharmacological activities. ijpca.orgnih.govrsc.orgwisdomlib.org Its status as a privileged pharmacophore stems from its unique physicochemical properties, including its electron-rich aromatic nature and the presence of both hydrogen bond donor and acceptor capabilities. nih.govmdpi.com These features allow isoxazole-containing compounds to interact with a diverse range of biological targets, leading to a wide variety of therapeutic applications. bohrium.comnih.gov

The isoxazole ring is a key component in several clinically approved drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.netwikipedia.org For instance, the anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor, and the antirheumatic agent Leflunomide both feature the isoxazole core. ijpca.orgresearchgate.net Furthermore, isoxazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant agents. ijpca.orgwisdomlib.orgresearchgate.netresearchgate.net The ability of the isoxazole scaffold to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of new drug candidates. nih.govnih.gov

The following table provides a summary of the diverse biological activities associated with isoxazole derivatives, underscoring its role as a privileged pharmacophore.

| Biological Activity | Therapeutic Area | Reference |

| Anti-inflammatory | Inflammation, Arthritis | ijpca.orgwisdomlib.orgnih.gov |

| Anticancer | Oncology | ijpca.orgnih.govwisdomlib.org |

| Antimicrobial | Infectious Diseases | ijpca.orgnih.govresearchgate.net |

| Antiviral | Infectious Diseases | ijpca.orgresearchgate.net |

| Analgesic | Pain Management | ijpca.orgwisdomlib.orgnih.gov |

| Anticonvulsant | Neurology | wisdomlib.orgresearchgate.net |

| Neuroprotective | Neurological Disorders | nih.govrsc.org |

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Isoxazoles

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement. The isoxazole ring has proven to be a valuable tool in both of these approaches. nih.govnih.govnih.gov

Scaffold hopping involves the replacement of a core molecular structure (scaffold) with a chemically different but functionally equivalent one. This strategy can lead to the discovery of new intellectual property and compounds with altered physicochemical properties. The isoxazole ring, with its ability to mimic the spatial and electronic features of other heterocycles, is an effective scaffold for this purpose. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. drughunter.comcambridgemedchemconsulting.comresearchgate.net Isoxazoles are frequently used as bioisosteres for other five-membered heterocycles like oxazoles, thiazoles, and imidazoles. rsc.orgunimore.it This substitution can lead to enhanced metabolic stability, improved target affinity, and reduced toxicity. drughunter.com For example, the replacement of an amide or ester group with an isoxazole ring can prevent hydrolysis by metabolic enzymes, thereby prolonging the drug's duration of action. researchgate.net The isoxazole moiety can also serve as a bioisostere for a phenyl ring, offering a smaller, more polar alternative that can improve a compound's solubility and pharmacokinetic profile.

The following table illustrates common bioisosteric replacements involving the isoxazole scaffold.

| Original Functional Group/Scaffold | Bioisosteric Replacement | Potential Advantages | Reference |

| Amide | Isoxazole | Increased metabolic stability | researchgate.net |

| Ester | Isoxazole | Increased metabolic stability | researchgate.net |

| Phenyl | Isoxazole | Improved solubility, reduced size | |

| Thiazole | Isoxazole | Altered electronic properties, novel IP | rsc.org |

| Oxadiazole | Isoxazole | Modulated binding interactions | nih.govnih.govrsc.org |

Structure-Activity Relationship (SAR) Investigations of Isoxazole Derivatives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended functionalities. mdpi.comnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds. These investigations systematically modify the structure of a lead compound and evaluate the effect of these changes on its biological activity.

Key aspects explored in the SAR of isoxazole derivatives include:

Substitution Pattern on the Isoxazole Ring: The placement of substituents at the 3-, 4-, and 5-positions of the isoxazole ring can significantly influence activity. For instance, in some series of compounds, substitution at the 3- and 5-positions is essential for potent activity, while the 4-position may be more tolerant to modifications. mdpi.com

Nature of Substituents: The electronic and steric properties of the substituents play a critical role. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the isoxazole ring and its interactions with the target protein. mdpi.comresearchgate.net

The presence of a benzoyl group, as seen in 5-Benzoyl-3-methylisoxazole, introduces a key pharmacophoric element that can significantly impact the molecular activity profile. The benzoyl moiety can participate in various non-covalent interactions, including hydrogen bonding (via the carbonyl oxygen) and π-π stacking (via the phenyl ring).

SAR studies on benzoyl-containing isoxazoles have revealed that modifications to the benzoyl ring can lead to substantial changes in biological activity. For example, the introduction of substituents on the phenyl ring of the benzoyl group can modulate potency and selectivity. The position and electronic nature of these substituents are critical. For instance, electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy (B1213986) or alkyl groups, can alter the electronic distribution of the benzoyl moiety and its ability to interact with the target. ijpca.org

The following table summarizes the general influence of benzoyl group substitutions on the activity of isoxazole derivatives based on reported SAR studies.

| Substitution on Benzoyl Ring | General Effect on Activity | Potential Rationale | Reference |

| Electron-withdrawing groups (e.g., Cl, F, NO2) | Can increase or decrease activity depending on the target | Alters electrostatic interactions and hydrogen bond acceptor strength | ijpca.org |

| Electron-donating groups (e.g., OCH3, CH3) | Can increase or decrease activity depending on the target | Modifies lipophilicity and steric interactions | ijpca.org |

| Positional Isomers (ortho, meta, para) | Significant impact on activity | Influences the orientation of the substituent and its ability to fit into a binding pocket |

Design and Synthesis of Hybrid Molecules Incorporating the Isoxazole Moiety

A contemporary strategy in drug discovery involves the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores. mdpi.comsemanticscholar.orgijariit.com This approach aims to develop compounds with dual or multiple modes of action, potentially leading to synergistic therapeutic effects, improved efficacy, and a reduced likelihood of drug resistance. The isoxazole scaffold is an excellent building block for the design and synthesis of such hybrid molecules due to its synthetic tractability and established biological importance. ijpca.orgnih.gov

Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic use is often limited by poor metabolic stability and low cell permeability. mdpi.com The incorporation of heterocyclic scaffolds like isoxazole into peptide structures can address these limitations. nih.gov Isoxazole-peptide conjugates can exhibit enhanced stability towards enzymatic degradation and improved pharmacokinetic properties.

The isoxazole moiety can be introduced into a peptide backbone or as a side-chain modification. This can confer conformational rigidity to the peptide, which can be beneficial for target binding. Furthermore, the isoxazole ring can introduce additional interaction points with the target receptor.

The combination of the isoxazole and triazole rings within a single molecule has emerged as a particularly promising strategy in medicinal chemistry. researchgate.netnih.govresearchgate.netnih.gov Both isoxazoles and triazoles are considered privileged scaffolds with a broad range of biological activities. Their hybridization can lead to compounds with novel pharmacological profiles. ijariit.comnih.gov

The synthesis of isoxazole-triazole hybrids often involves click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and regioselective reaction. researchgate.net This allows for the modular assembly of diverse molecular architectures. These hybrid structures have been investigated for various therapeutic applications, including as antibacterial and anticancer agents. nih.govnih.govmdpi.com The synergistic effect of the two pharmacophores can result in enhanced potency and a broader spectrum of activity compared to the individual heterocyclic components. ijariit.com

Computational Approaches to Ligand Design and Target Interaction Modeling

The isoxazole scaffold, a cornerstone in medicinal chemistry, has been the subject of extensive computational modeling to elucidate its interactions with biological targets and to guide the design of novel therapeutic agents. These in silico methods provide crucial insights into the structural and electronic properties that govern the pharmacological activity of isoxazole-containing compounds, enabling a more rational and efficient drug discovery process.

Computational chemistry plays a pivotal role in designing isoxazole derivatives with enhanced medicinal and pharmaceutical activities. researchgate.net A fundamental approach involves the use of Density Functional Theory (DFT) to analyze the electronic properties of these molecules. researchgate.net Methods like B3LYP, CAMB3LYP, and WB97XD are employed to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This energy gap is a critical parameter for predicting the reactivity and stability of the compounds, thereby helping to design molecules with potentially greater pharmaceutical efficacy. researchgate.net

Structure-based drug design is a powerful strategy that heavily relies on computational modeling. In the development of inhibitors for targets like protein kinase CK1, molecular docking is used to predict how isoxazole-based ligands bind to the ATP binding site. nih.gov For instance, a 3,4-diaryl-isoxazole inhibitor was docked into a CK1δ co-crystal structure to understand its binding mode. nih.gov The modeling predicted that the amidopyridinyl moiety would occupy the adenine (B156593) region, forming key interactions with the backbone of Leu-85. nih.gov Such studies allow for the rational extension of the pharmacophore to exploit other regions of the binding pocket, like the ribose pocket, by adding functionalized scaffolds to the core isoxazole structure. nih.gov

Molecular docking is also instrumental in understanding the structure-activity relationships of isoxazole derivatives targeting other proteins. For example, in the design of PD-1/PD-L1 inhibitors, docking analysis of a compound with a benzo[d]isoxazole scaffold into the PD-L1 dimer complex helped to confirm its binding mode and high affinity. nih.gov Similarly, for novel isoxazole derivatives designed as Heat shock protein 90 (Hsp90) inhibitors, docking studies were used to validate their potential. researchgate.net These studies can reveal specific interactions, such as hydrogen bonds and pi-alkyl interactions with key residues like Leu48, Met98, Phe138, and Val186 in the Hsp90 active site. researchgate.net

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. Web servers like SwissADME are utilized to evaluate physicochemical properties and ensure that potential drug candidates adhere to established guidelines for drug-likeness, such as Lipinski's rule of five. researchgate.netnih.gov This early-stage screening helps to filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources.

The versatility of the isoxazole ring is further explored through molecular modeling simulations that investigate the binding of its derivatives to various enzymes. Studies on 5-methylisoxazole (B1293550) derivatives have used simulations to explore their binding modes within the active sites of trypsin and bovine serum albumin, providing insights into their anti-inflammatory mechanisms. These computational techniques are essential for modern drug discovery, enabling the precise design and optimization of isoxazole-based ligands for a wide array of biological targets.

Table 1: Computational Methods in Isoxazole Derivative Design

| Isoxazole Derivative Class | Target Protein/System | Computational Method(s) Used | Key Findings | Reference(s) |

|---|---|---|---|---|

| General Isoxazoles | N/A (Pharmaceutical Activity) | Density Functional Theory (DFT) | Calculation of HOMO-LUMO energy gap to predict reactivity and stability. | researchgate.net |

| 3,4-Diaryl-isoxazoles | Protein Kinase CK1δ | Molecular Docking | Predicted bidentate interaction with Leu-85 and packing between Ile-23 and Ile-148. | nih.gov |

| Benzo[d]isoxazoles | PD-L1 Dimer | Docking Analysis | Confirmed binding to the PD-L1 dimer with high affinity. | nih.gov |

| 3,4-Disubstituted isoxazoles | Hsp90 | Molecular Docking, SwissADME | Validated binding potential and predicted key interactions with active site residues; assessed physicochemical properties. | researchgate.net |

| 5-Methylisoxazole derivatives | Trypsin, Bovine Serum Albumin | Molecular Modeling Simulation | Explored the binding mode within the active sites to understand anti-inflammatory activity. | |

| Isoxazole-curcumin analogues | GSK-3, Bcl-2, PR | Molecular Docking | Consistently showed higher docking scores compared to curcumin. | espublisher.com |

Q & A

Q. What synthetic methodologies are employed for preparing 5-Benzoyl-3-methylisoxazole?

The synthesis of this compound derivatives often involves coupling reactions or functionalization of pre-existing heterocyclic frameworks. For example, benzoylation of isoxazole precursors using activated acylating agents (e.g., benzoyl chloride) under anhydrous conditions is a common approach. In one study, ribosylation of a benzotriazole derivative with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose produced anomeric benzoylated nucleosides, highlighting the role of protecting groups and regioselective acylation . Another route involves base-mediated cyclization or condensation of substituted precursors, such as aryl acids with amino-hydroxybenzoate derivatives, followed by deprotection steps .

Q. How is the structural characterization of this compound achieved?

Structural confirmation relies on spectral analysis, including -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, in the synthesis of benzoylated nucleosides, NMR data (e.g., anomeric proton signals at δ 6.2–6.5 ppm) and IR spectroscopy (C=O stretches at ~1700 cm) are critical for verifying substitution patterns . X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields in the deprotection of this compound derivatives?

Low yields during deprotection (e.g., removal of benzoyl groups) often arise from incomplete cleavage or side reactions. Methodological improvements include:

- Catalyst screening : Using sodium methoxide in dry methanol instead of sodium metal to enhance nucleophilic deacylation efficiency .

- Temperature control : Gradual heating (e.g., 40–60°C) to minimize degradation of sensitive isoxazole rings.

- Alternative reagents : Zemplén deprotection (methanol with catalytic sodium methoxide) for selective O-debenzoylation without affecting other functional groups .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictory spectral data (e.g., unexpected -NMR splitting or HRMS discrepancies) require cross-validation:

- Multi-technique analysis : Combining 2D NMR (COSY, HSQC) to assign proton-carbon correlations and HRMS for accurate mass confirmation .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallographic validation : Single-crystal X-ray diffraction to unambiguously determine molecular geometry .

Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

- Enzyme inhibition assays : Target-specific studies (e.g., COX-2 or α-glucosidase inhibition) to assess anti-inflammatory or antidiabetic potential.

- Cell-based assays : Cytotoxicity screening using cancer cell lines (e.g., MCF-7 or HeLa) to identify antiproliferative activity .

- Molecular docking : Preliminary computational analysis to predict binding affinities toward therapeutic targets (e.g., sodium-dependent glucose transporters) .

Q. How do substituents on the benzoyl group influence the reactivity of this compound?

Electron-withdrawing groups (e.g., nitro, halogens) on the benzoyl ring can enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions. Conversely, electron-donating groups (e.g., methoxy) may stabilize intermediates in cycloaddition reactions. Systematic studies using Hammett parameters (σ values) can quantify these effects .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress in this compound synthesis?

- Thin-layer chromatography (TLC) : Regular monitoring using silica gel plates and UV visualization.

- In-situ FTIR : Tracking carbonyl or nitrile group consumption in real time.

- LC-MS : For intermediates prone to degradation or isomerization .

Q. How can regioselectivity challenges in isoxazole functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.